molecular formula C₂₉H₁₆D₁₇N₃O₄ B1159642 N-Octyl Nortadalafil-d17

N-Octyl Nortadalafil-d17

Cat. No.: B1159642
M. Wt: 504.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octyl Nortadalafil-d17 is a deuterium-labeled analogue of N-Octyl Nortadalafil, a structural derivative of Tadalafil (the active pharmaceutical ingredient in Cialis). Its molecular formula is C₂₉H₁₆D₁₇N₃O₄, with 17 deuterium atoms replacing hydrogens in the octyl side chain . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, where it serves as a stable internal standard for mass spectrometry due to its distinct isotopic signature . The compound retains the core pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold of Tadalafil but incorporates an octyl-d17 group, increasing molecular weight (~504 g/mol) and lipophilicity compared to non-deuterated counterparts .

Properties

Molecular Formula

C₂₉H₁₆D₁₇N₃O₄

Molecular Weight

504.69

Synonyms

(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(octyl-d17)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, molecular, and functional differences between N-Octyl Nortadalafil-d17 and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties Primary Applications
This compound C₂₉H₁₆D₁₇N₃O₄ ~504 Deuterated octyl chain; pyrazino-indole-dione scaffold Enhanced metabolic stability (kinetic isotope effect); high lipophilicity Internal standard for LC-MS/MS; metabolic studies
N-Octyl cis-Nortadalafil C₂₉H₃₃N₃O₄ ~487 Non-deuterated octyl chain; cis-configuration Moderate lipophilicity; potential stereoselective receptor binding Research on PDE5 inhibitors; structural analog studies
Tadalafil C₂₂H₁₉N₃O₄ 389.41 Methyl group at R2; no octyl chain FDA-approved PDE5 inhibitor; moderate half-life (~17.5 hours) Treatment of erectile dysfunction and PAH
L-Tadalafil-d3 C₂₂H₁₆D₃N₃O₄ ~392 Deuterium at three positions; L-stereochemistry Isotopic labeling for traceability; reduced metabolic degradation Pharmacokinetic assays; drug quantification
2’-Oxo Tadalafil C₂₂H₁₇N₃O₅ 403.39 Oxo group at benzodioxol moiety Altered receptor affinity; potential metabolite Metabolite identification; impurity profiling

Key Findings from Comparative Analysis

Structural Modifications and Lipophilicity: The octyl chain in this compound significantly increases lipophilicity compared to Tadalafil, enhancing membrane permeability and cellular uptake . Deuterium substitution in this compound reduces metabolic clearance rates due to the kinetic isotope effect, making it ideal for long-term tracer studies .

Stereochemical and Isotopic Differences: N-Octyl cis-Nortadalafil exhibits cis-configuration, which may alter PDE5 receptor binding compared to the trans-isomer (Tadalafil) . L-Tadalafil-d3 and this compound both leverage deuterium labeling but differ in substitution sites, affecting their utility in specific assays (e.g., L-Tadalafil-d3 is optimized for chiral separations) .

Functional Implications :

  • Tadalafil ’s shorter alkyl chain (methyl vs. octyl) results in lower molecular weight and distinct pharmacokinetics, including faster absorption and renal clearance .
  • 2’-Oxo Tadalafil ’s oxidized benzodioxol group may reduce PDE5 inhibition potency but serves as a critical marker for metabolite identification in adulterated supplements .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Octyl Nortadalafil-d17 in pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated analogs like this compound due to its high sensitivity and specificity. Isotopic purity (≥98% deuterium incorporation) must be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to avoid interference from non-deuterated impurities . For method validation, adhere to AOAC SMPR 2014.011 guidelines, which require linearity (R² > 0.99), precision (RSD ≤ 15%), and accuracy (85–115% recovery) across biologically relevant concentrations .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) per ICH Q1A guidelines. For example:

  • Thermal Stability : Incubate at 40°C ± 2°C for 6 months.
  • Photostability : Expose to 1.2 million lux hours of visible light and 200 W·h/m² of UV.
    Analyze degradation products using LC-MS/MS and compare against unstressed controls. Stability-indicating methods must resolve all degradants with a resolution factor ≥2.0 .

Q. What are the critical parameters for synthesizing this compound with high isotopic fidelity?

  • Methodological Answer : Use deuterium-labeled precursors (e.g., octyl-d17 bromide) in a palladium-catalyzed coupling reaction. Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature to minimize hydrogen-deuterium exchange. Post-synthesis, purify via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) and validate purity using HRMS and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its non-deuterated analog?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or protein binding. Design parallel in vitro assays (e.g., phosphodiesterase-5 inhibition) under identical conditions. Use deuterium isotope effect (DIE) studies to quantify rate changes in hepatic microsomal degradation. For example, a DIE > 1.5 indicates significant metabolic stabilization due to deuterium substitution, which may explain enhanced in vivo efficacy .

Q. What advanced models are suitable for studying the tissue-specific distribution of this compound?

  • Methodological Answer : Employ matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) to map spatial distribution in rodent tissues. Validate with quantitative whole-body autoradiography (QWBA) using radiolabeled [¹⁴C]-N-Octyl Nortadalafil-d16. Ensure cross-validation between techniques by correlating signal intensities in organs like the liver and kidneys .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Isotopic purity, residual solvents, chiral integrity.
  • Process Parameters : Reaction pH, catalyst loading, and purification gradient.
    Use multivariate analysis (e.g., partial least squares regression) to identify key variables affecting CQAs. For example, a 10% increase in catalyst loading may reduce residual solvents by 25% .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Use the Hill equation to fit sigmoidal dose-response curves and calculate EC₅₀ values. For OECD-compliant toxicity studies (e.g., Test Guideline 402), ensure sample sizes ≥10 animals per dose group and apply Bonferroni correction to mitigate Type I errors .

Data Reporting and Validation

Q. How should researchers document analytical method validation for regulatory compliance?

  • Methodological Answer : Follow AOAC SMPR 2014.011 and ICH Q2(R1) guidelines. Include:

  • Specificity : No interference from matrix components (e.g., plasma proteins).
  • Linearity : Five-point calibration curve with back-calculated concentrations within ±15% of nominal.
  • Robustness : Test variations in column temperature (±5°C) and mobile phase pH (±0.2 units).
    Publish raw chromatograms and validation summaries in supplementary materials .

Q. What criteria define "acceptable" isotopic impurity levels in deuterated research compounds?

  • Methodological Answer : The U.S. Pharmacopeia (USP) mandates ≤2% non-deuterated impurities for isotopically labeled internal standards. Quantify impurities via HRMS and subtract their contributions using standard addition curves. For in vivo studies, conduct pilot pharmacokinetic assays to confirm impurities do not alter clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.